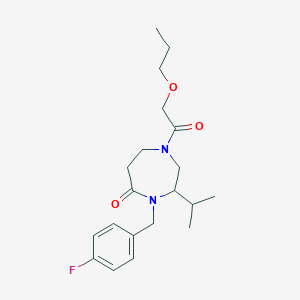![molecular formula C14H16ClFN2O2 B5296656 2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B5296656.png)
2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide involves the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, it inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting this enzyme, the compound can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide in lab experiments is its specificity for PARP inhibition, which can help to minimize off-target effects. However, one limitation is that it may not be effective against all types of cancer cells, and further research is needed to identify which types of cancer cells are most susceptible to its effects.
Orientations Futures
There are several future directions for research on 2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide. One area of focus could be on identifying the optimal dosage and treatment regimen for cancer patients. Additionally, further studies could explore its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, research could be conducted to investigate its potential use in the treatment of other diseases, such as inflammatory bowel disease or rheumatoid arthritis.
Conclusion
In conclusion, 2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide is a chemical compound that has shown promise in the treatment of cancer and inflammatory diseases. Its mechanism of action involves the inhibition of PARP, and it has been shown to induce apoptosis and inhibit proliferation in cancer cells. While further research is needed to fully understand its potential applications, it represents a promising area of study for scientists and researchers.
Méthodes De Synthèse
2-chloro-4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-4-fluoroaniline with 3-(2-oxo-1-pyrrolidinyl)propylamine, followed by the addition of benzoyl chloride. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
This compound has been studied extensively for its potential use in cancer treatment. In particular, it has been found to inhibit the growth of certain types of cancer cells, such as lung cancer and breast cancer cells. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2-chloro-4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O2/c15-12-9-10(16)4-5-11(12)14(20)17-6-2-8-18-7-1-3-13(18)19/h4-5,9H,1-3,6-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLRUSUITULDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-[3-(2-furyl)acryloyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5296574.png)
![2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B5296591.png)
![3-(1-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-1H-imidazol-2-yl)pyridine](/img/structure/B5296602.png)
![2,6-dimethoxy-N-{[1-(methylsulfonyl)piperidin-3-yl]methyl}nicotinamide](/img/structure/B5296604.png)
![N-(4-chlorophenyl)-N'-[3-(3-methyl-1-piperidinyl)propyl]urea](/img/structure/B5296609.png)
![(3S*,5R*)-1-[(2,5-dimethylphenyl)acetyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5296618.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-4-methoxy-3,5-dimethylbenzamide](/img/structure/B5296619.png)
![1-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-methoxy-2-propanol](/img/structure/B5296628.png)
![N,N-dimethyl-N'-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}propane-1,3-diamine](/img/structure/B5296629.png)
![5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5296637.png)
![3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]benzonitrile](/img/structure/B5296642.png)
![4-(mesitylmethyl)-9-(methoxyacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5296648.png)
![8-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5296654.png)
